molecular formula C22H29N3O4S B2920606 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide CAS No. 897619-23-7

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide

Cat. No.: B2920606
CAS No.: 897619-23-7
M. Wt: 431.55
InChI Key: SHJXXQFXYGBUOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzamide class, featuring a 3,5-dimethylbenzamide core linked via a sulfonylethyl group to a 4-(4-methoxyphenyl)piperazine moiety. The sulfonyl bridge contributes to metabolic stability and polarity modulation. Though specific pharmacological data for this compound are absent in the provided evidence, its structural features align with bioactive molecules targeting neurological or infectious diseases (e.g., HIV-1 capsid modulators in ) .

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-17-14-18(2)16-19(15-17)22(26)23-8-13-30(27,28)25-11-9-24(10-12-25)20-4-6-21(29-3)7-5-20/h4-7,14-16H,8-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJXXQFXYGBUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide is a synthetic compound that belongs to the piperazine derivative class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an acetylcholinesterase inhibitor. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{23}H_{32}N_{4}O_{4}S
  • IUPAC Name : this compound

Acetylcholinesterase Inhibition

One of the primary biological activities of this compound is its role as an acetylcholinesterase inhibitor . This mechanism is particularly significant in neuropharmacology, as acetylcholinesterase plays a crucial role in the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound potentially enhances cholinergic neurotransmission, which could be beneficial in treating neurodegenerative diseases like Alzheimer's disease.

Binding Affinity Studies

Studies have shown that piperazine derivatives exhibit varying affinities for neurotransmitter receptors. For instance, related compounds have demonstrated high affinity for dopamine D4 receptors, with IC50 values ranging from 0.057 nM to 7.8 nM . While specific binding affinity data for this compound is limited, its structural similarities suggest potential interactions with similar receptor sites.

The compound's mechanism as an acetylcholinesterase inhibitor involves binding to the active site of the enzyme. This binding prevents the hydrolysis of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. Enhanced cholinergic activity may improve cognitive functions and memory retention in affected individuals.

Synthesis and Preparation

The synthesis of this compound typically involves multi-step reactions starting from readily available piperazine derivatives. Common methods include:

  • Cyclization : Involves the reaction of 1,2-diamine derivatives with sulfonium salts.
  • Substitution Reactions : Employing alkyl halides for nucleophilic substitution at the piperazine ring.
  • Oxidation and Reduction : Utilizing reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-{[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-nitrobenzamideStructureHigh affinity for dopamine D4 receptor
N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]-phenyl} Carbamic Acid Ethyl EsterStructurePotential therapeutic applications

The uniqueness of this compound lies in its specific combination of functional groups that enhance solubility and reactivity compared to other similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of piperazine derivatives in various neurological conditions:

  • Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties by modulating cholinergic pathways.
  • Antitumor Activity : Some benzamide derivatives have shown promise as RET kinase inhibitors, suggesting a broader range of biological activities beyond neuropharmacology .

Comparison with Similar Compounds

Comparison with Structural Analogues

Piperazine-Containing Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Reported Activity Source
Target Compound Benzamide 3,5-dimethyl, 4-(4-methoxyphenyl)piperazine-sulfonylethyl Not reported
F2-7i () Piperazinone-phenylalanine 3,5-difluorophenyl, 4-methoxyphenyl-methylamino HIV-1 capsid modulation (EC₅₀ = 0.8 μM)
F2-7j () Piperazinone-phenylalanine 3,5-difluorophenyl, trifluoroacetamido-benzoyl HIV-1 capsid modulation (EC₅₀ = 0.6 μM)

Key Observations :

  • The target compound shares a piperazine ring with F2-7i and F2-7j but lacks the fluorinated aromatic groups critical for HIV-1 activity in these analogues.
  • The 4-methoxyphenyl group in the target compound may reduce metabolic clearance compared to the trifluoroacetamido group in F2-7j, which enhances bioavailability .

Benzamide Derivatives

Table 2: Benzamide-Based Compounds in Pesticides ()
Compound Name Substituents Use
Etobenzanid 2,3-dichlorophenyl, ethoxymethoxy Herbicide
Diflufenican 2,4-difluorophenyl, 3-(trifluoromethyl)phenoxy Herbicide
Target Compound 3,5-dimethyl, piperazine-sulfonylethyl Unknown

Key Observations :

  • Unlike etobenzanid and diflufenican, the target compound lacks halogenated substituents, which are critical for herbicidal activity in these analogues .

Sulfonamide and Benzamide Hybrids (–5)

Example 53 () features a fluorinated benzamide linked to a pyrazolopyrimidine-chromenone scaffold, demonstrating antiviral activity. Similarly, highlights triazine-pyrrolidine benzamides with dimethylamino groups.

Key Observations :

  • The target compound’s sulfonylethyl linker differentiates it from the chromenone or triazine cores in these analogues, which are designed for π-π stacking or intercalation .
  • The absence of electron-withdrawing groups (e.g., fluorine) in the target compound may reduce binding affinity compared to Example 53’s fluorinated structure .

Research Findings and Limitations

  • Synthetic Feasibility : The target compound’s synthesis likely follows sulfonamide coupling protocols (as in ), but yields and purity depend on steric hindrance from the 3,5-dimethyl groups.
  • Pharmacological Potential: Structural parallels with HIV-1 modulators suggest possible antiviral or CNS-targeted activity, though empirical data are lacking.
  • Limitations: No direct bioactivity data or pharmacokinetic parameters are available for the target compound. Comparisons rely on structural extrapolation from analogues.

Q & A

Q. What are the optimal synthetic routes for N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,5-dimethylbenzamide, and how can yield be improved?

The synthesis of structurally analogous benzamide derivatives typically involves nucleophilic substitution or coupling reactions. For example, piperazine-containing sulfonamides are often synthesized via refluxing intermediates (e.g., 4-(chloromethyl)-N-substituted benzamides) with piperazine derivatives in acetonitrile using K₂CO₃ as a base. Reaction completion is monitored via TLC, followed by precipitation and purification . Yield optimization may require adjusting stoichiometry, reaction time (4–5 hours for analogous compounds), or solvent polarity.

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound’s purity and structure?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For example, in similar benzamide derivatives, ¹H NMR peaks at δ 2.3–2.5 ppm correspond to dimethyl groups, while aromatic protons appear between δ 6.8–7.8 ppm. Mass spectrometry (ESI) typically shows [M+H]⁺ ions, with exact mass matching theoretical values (e.g., m/z 504.6 observed in analogous compounds) . Purity is validated via HPLC (>95%) using C18 columns and acetonitrile/water gradients.

Q. How can in vitro assays be designed to evaluate this compound’s pharmacological activity?

Receptor-binding assays (e.g., radioligand displacement for serotonin or dopamine receptors) are standard. For piperazine-based analogs, competitive binding studies using ³H-labeled ligands (e.g., ³H-spiperone for D2/D3 receptors) are performed on transfected cell membranes. IC₅₀ values are calculated using nonlinear regression, with Ki values derived via Cheng-Prusoff equations . Dose-response curves (0.1 nM–10 µM) and controls (e.g., haloperidol for D3 antagonism) ensure reproducibility.

Q. What strategies improve solubility and stability in aqueous buffers for pharmacokinetic studies?

Co-solvents (e.g., DMSO ≤1%) or cyclodextrin inclusion complexes enhance solubility. Stability is assessed via accelerated degradation studies (pH 1–9, 37°C) monitored by HPLC. For sulfonamide derivatives, buffering at pH 7.4 and exclusion of light prevent hydrolysis and oxidation . Lyophilization with cryoprotectants (e.g., trehalose) may stabilize the compound for long-term storage.

Q. Which computational tools predict this compound’s physicochemical properties and drug-likeness?

SwissADME or Molinspiration calculate logP (lipophilicity), topological polar surface area (TPSA), and Lipinski’s Rule of Five compliance. For sulfonyl-piperazine derivatives, TPSA values >90 Ų often indicate poor blood-brain barrier penetration. Molecular dynamics simulations (e.g., GROMACS) assess conformational stability in aqueous environments .

Advanced Research Questions

Q. How can in vivo models be tailored to study this compound’s efficacy and toxicity?

Rodent models (e.g., Sprague-Dawley rats) are used for pharmacokinetic profiling (IV/PO administration). Tissue distribution is quantified via LC-MS/MS, while toxicity is evaluated through histopathology and serum biomarkers (ALT, AST). For neuroactive compounds, behavioral assays (e.g., forced swim test for antidepressant activity) are paired with microdialysis to monitor neurotransmitter levels . Dose escalation studies (1–50 mg/kg) identify NOAEL (No Observed Adverse Effect Level).

Q. What experimental approaches resolve contradictions in receptor affinity data across studies?

Discrepancies may arise from receptor subtype selectivity or assay conditions. Orthogonal validation methods, such as functional assays (cAMP accumulation for GPCRs) alongside binding studies, clarify mechanisms. For example, D3 receptor antagonism in piperazine derivatives may require β-arrestin recruitment assays to distinguish biased signaling . Meta-analyses of published IC₅₀ values under standardized conditions (e.g., uniform protein concentrations) reduce variability .

Q. How does stereochemistry impact this compound’s pharmacological profile?

Enantiomer-specific activity is assessed via chiral HPLC separation followed by isolated enantiomer testing. For example, (S)-enantiomers of piperazine carboxamides show 10–100x higher D3 receptor affinity than (R)-forms . Molecular docking (e.g., AutoDock Vina) into receptor crystal structures (PDB: 3PBL) identifies steric and electronic interactions driving enantioselectivity.

Q. What methodologies evaluate environmental persistence and ecotoxicology of this compound?

OECD 307 guidelines simulate soil degradation under aerobic conditions (21 days, 20°C), with LC-MS quantification of parent compound and metabolites. Aquatic toxicity is tested on Daphnia magna (48-hour EC₅₀) and algal growth inhibition (OECD 201). Bioconcentration factors (BCF) are predicted using EPI Suite .

Q. How can molecular docking guide the optimization of target selectivity?

Docking into comparative homology models (e.g., D3 vs. D2 receptors) identifies key residue interactions (e.g., Asp110 in D3). Free energy perturbation (FEP) calculations quantify binding energy differences. For sulfonamide derivatives, modifying the 4-methoxyphenyl group’s substituents reduces off-target binding to α1-adrenergic receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.